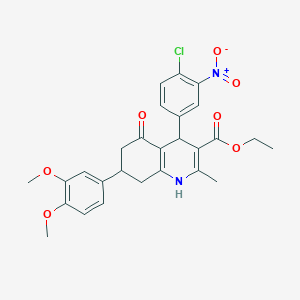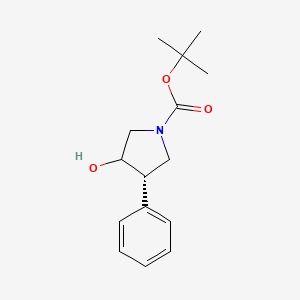
(4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-tert-Butyl 3-hydroxy-4-phénylpyrrolidine-1-carboxylate est un composé chiral qui revêt une importance significative en chimie organique et en recherche pharmaceutique. Ce composé présente un cycle pyrrolidine substitué par un groupe hydroxyle et un groupe phényle, ce qui en fait un intermédiaire polyvalent dans la synthèse de diverses molécules biologiquement actives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (4S)-tert-Butyl 3-hydroxy-4-phénylpyrrolidine-1-carboxylate implique généralement les étapes suivantes :
Matières premières : La synthèse commence par des matières premières facilement disponibles telles que l’acrylate de tert-butyle, le phénylacétonitrile et un auxiliaire chiral.
Cyclisation : L’étape clé implique la cyclisation de l’intermédiaire pour former le cycle pyrrolidine. Ceci est généralement réalisé par une réaction d’addition nucléophile.
Protection et déprotection : Le groupe tert-butyle est introduit comme groupe protecteur pour la fonctionnalité carboxylate, qui peut être éliminée en conditions acides.
Méthodes de production industrielle
Dans un contexte industriel, la production de (4S)-tert-Butyl 3-hydroxy-4-phénylpyrrolidine-1-carboxylate implique des procédés de lots à grande échelle ou de flux continus. Ces méthodes garantissent un rendement et une pureté élevés du composé, utilisant des conditions de réaction et des catalyseurs optimisés pour minimiser les sous-produits et les déchets.
Analyse Des Réactions Chimiques
Types de réactions
(4S)-tert-Butyl 3-hydroxy-4-phénylpyrrolidine-1-carboxylate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l’aide de réactifs tels que le PCC (chlorochromate de pyridinium).
Réduction : Le composé peut être réduit pour former différents dérivés, tels que des amines, à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le groupe phényle peut subir des réactions de substitution électrophile aromatique, permettant une fonctionnalisation ultérieure.
Réactifs et conditions courants
Oxydation : PCC, période de Dess-Martin
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium
Substitution : Brome, chlore, agents nitrants
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des cétones, des amines et divers composés aromatiques substitués, qui peuvent être utilisés plus avant dans la synthèse de molécules complexes.
Applications de recherche scientifique
(4S)-tert-Butyl 3-hydroxy-4-phénylpyrrolidine-1-carboxylate trouve des applications dans plusieurs domaines de la recherche scientifique :
Chimie : Il sert d’intermédiaire dans la synthèse de ligands chiraux et de catalyseurs.
Biologie : Le composé est utilisé dans l’étude des mécanismes enzymatiques et comme élément constitutif de molécules bioactives.
Médecine : C’est un précurseur dans la synthèse d’agents pharmaceutiques, notamment d’antiviraux et d’anticancéreux.
Industrie : Le composé est utilisé dans la production de produits chimiques fins et comme réactif dans divers processus industriels.
Applications De Recherche Scientifique
(4S)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate finds applications in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of chiral ligands and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
Le mécanisme d’action du (4S)-tert-Butyl 3-hydroxy-4-phénylpyrrolidine-1-carboxylate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Les groupes hydroxyle et phényle jouent un rôle crucial dans la liaison à ces cibles, modulant leur activité et conduisant aux effets biologiques souhaités. La nature chirale du composé contribue également à sa spécificité et à son efficacité dans diverses applications.
Comparaison Avec Des Composés Similaires
Composés similaires
- (3R,4S)-tert-Butyl 3-hydroxy-4-phénylpyrrolidine-1-carboxylate
- tert-Butyl 3-hydroxy-4-phénylpyrrolidine-1-carboxylate
- tert-Butyl 3-hydroxy-4-phénylpyrrolidine-1-carboxylate
Unicité
(4S)-tert-Butyl 3-hydroxy-4-phénylpyrrolidine-1-carboxylate est unique en raison de sa stéréochimie spécifique, qui confère une réactivité et une sélectivité distinctes dans les réactions chimiques. Cela en fait un composé précieux dans la synthèse asymétrique et les processus de résolution chirale.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
tert-butyl (4S)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3/t12-,13?/m1/s1 |
Clé InChI |
HDSXAVJRWGKVDK-PZORYLMUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](C(C1)O)C2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


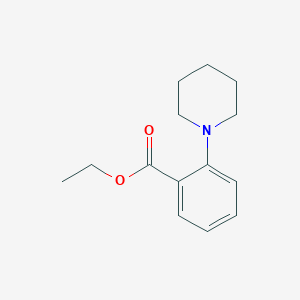
![5-Methyl-1H-thieno[3,2-C]pyrazole](/img/structure/B11775030.png)
![(1R,3S,4S)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11775037.png)
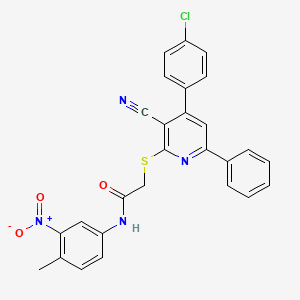
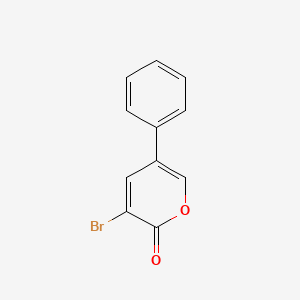
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
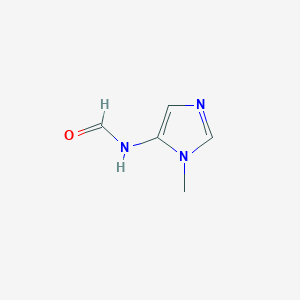
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11775080.png)
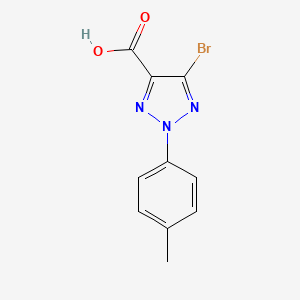
![6H-Imidazo[4,5-d]thiazole](/img/structure/B11775084.png)


